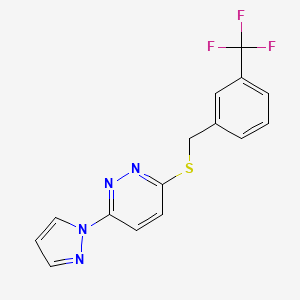
3-(1H-pyrazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms. In addition, the compound contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3. The presence of this group often imparts unique properties to the molecules .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present in the molecule. For instance, the trifluoromethyl group is known to be involved in various types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For instance, the trifluoromethyl group is known to influence properties like boiling point, polarity, and stability .Scientific Research Applications
Enzyme Inhibition and Potential Anticholinergic Effects
A study by Taslimi et al. (2019) focused on the synthesis of substituted pyrazole[3,4-d]pyridazine derivatives, demonstrating their efficacy as inhibitors of carbonic anhydrase (hCA I and II) isoenzymes and acetylcholinesterase (AChE). These compounds exhibited Ki values in the nanomolar range, indicating strong inhibition potential. The research suggests these derivatives could serve as leads for developing new anticholinergic drugs (Taslimi et al., 2019).
Antimicrobial and Anti-inflammatory Activities
The regioselectivity of 1,3-dipolar cycloadditions of pyrazolo[3,4-d]pyridazines was studied by Zaki et al. (2016), revealing good antimicrobial, anti-inflammatory, and analgesic activities. This research underscores the versatility of pyrazole derivatives in producing compounds with promising biological activities, including antimicrobial effects (Zaki, Sayed, & Elroby, 2016).
Anticancer Potential
Another study by Kaminski et al. (1987) elaborated on the gastric antisecretory, cytoprotective, and metabolic properties of related compounds, pointing towards their therapeutic potentials in cancer treatment. These compounds showed pharmacologic profiles similar to an existing clinical candidate for antiulcer treatment, suggesting their utility in developing new anticancer agents (Kaminski et al., 1987).
Antioxidant and Antitumor Evaluation
Research on N-substituted-2-amino-1,3,4-thiadiazoles by Hamama et al. (2013) explored the synthesis and evaluation of compounds for their antioxidant and antitumor activities. Some of the synthesized compounds exhibited promising results, indicating the potential of pyrazole derivatives in treating cancer and oxidative stress-related conditions (Hamama, Gouda, Badr, & Zoorob, 2013).
properties
IUPAC Name |
3-pyrazol-1-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4S/c16-15(17,18)12-4-1-3-11(9-12)10-23-14-6-5-13(20-21-14)22-8-2-7-19-22/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJQCNDFVLBAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

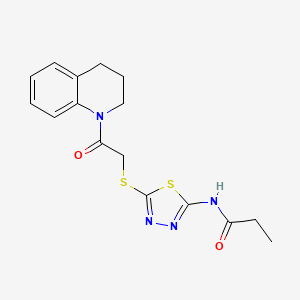
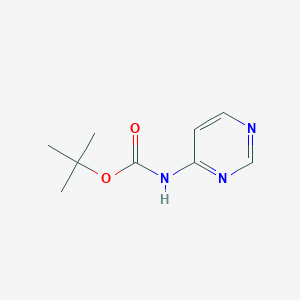
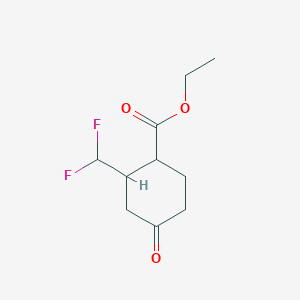
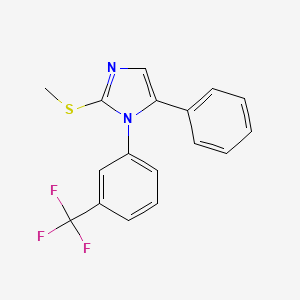

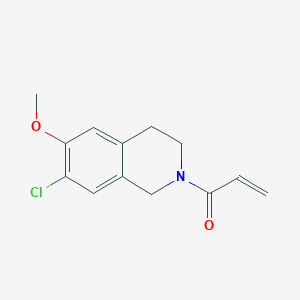
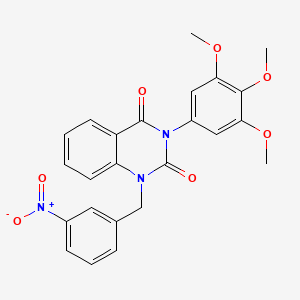


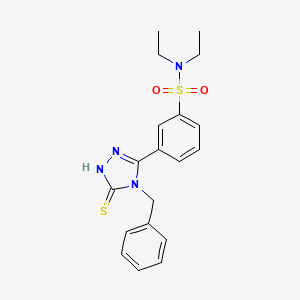

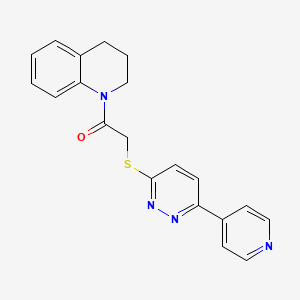
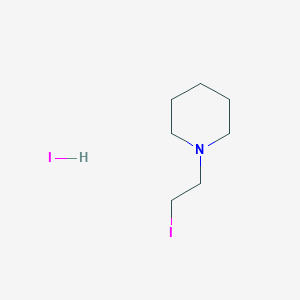
![N-[[1-(Dimethylamino)cyclohexyl]methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2868460.png)